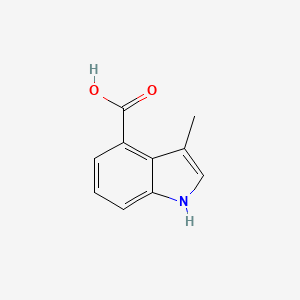

3-Methyl-1H-indole-4-carboxylic acid

概要

説明

3-Methyl-1H-indole-4-carboxylic acid is a derivative of indoles . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Structure Analysis

The molecular weight of 3-Methyl-1H-indole-4-carboxylic acid is 175.19 . Its IUPAC name is 3-methyl-1H-indole-4-carboxylic acid and its InChI code is 1S/C10H9NO2/c1-6-5-11-8-4-2-3-7 (9 (6)8)10 (12)13/h2-5,11H,1H3, (H,12,13) .Chemical Reactions Analysis

While specific chemical reactions involving 3-Methyl-1H-indole-4-carboxylic acid are not explicitly mentioned in the literature, indole derivatives in general have been known to show various biologically vital properties .Physical And Chemical Properties Analysis

3-Methyl-1H-indole-4-carboxylic acid should be stored at 2-8°C .科学的研究の応用

Synthesis of Alkaloids

- Scientific Field : Organic Chemistry

- Application Summary : Indole derivatives are significant in the synthesis of selected alkaloids . They play a crucial role in cell biology and have attracted increasing attention in recent years for their biological activity against cancer cells, microbes, and various disorders in the human body .

- Methods of Application : The synthesis of indole derivatives involves various methods, including the Mori–Ban–Hegedus indole synthesis. In one instance, to prevent the isomerization of 3-methyleneindoline to 3-methylindole, the base was changed from K2CO3 to Ag2CO3 .

- Results or Outcomes : The application of indole derivatives in the synthesis of alkaloids has led to the development of biologically active compounds for the treatment of various health conditions .

Biological Potential of Indole Derivatives

- Scientific Field : Pharmacology

- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The synthesis of various scaffolds of indole for screening different pharmacological activities is a common method of application .

- Results or Outcomes : The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases

- Scientific Field : Gastrointestinal and Hepatic Pharmacology

- Application Summary : Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response, showing good therapeutic prospects .

- Methods of Application : The interaction between host and microorganism widely affects the immune and metabolic status . Indole and its derivatives exert a variety of local and heterotopic biological effects by circulating in the plasma .

- Results or Outcomes : New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Synthesis of Indole Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Indole derivatives are significant in the synthesis of selected alkaloids . They play a crucial role in cell biology and have attracted increasing attention in recent years for their biological activity against cancer cells, microbes, and various disorders in the human body .

- Methods of Application : The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis .

- Results or Outcomes : The application of indole derivatives in the synthesis of alkaloids has led to the development of biologically active compounds for the treatment of various health conditions .

Cytotoxic Activity of Indole Derivatives

- Scientific Field : Pharmacology

- Application Summary : Certain indole derivatives have been evaluated for their cytotoxic activity . The cytotoxicity of the compound was dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .

- Methods of Application : The derivatives were prepared using the Mannich reaction .

- Results or Outcomes : The study found that the cytotoxic activity of these indole derivatives varied depending on the cell line .

Activation of AHR by Tryptophan Metabolites

- Scientific Field : Biochemistry

- Application Summary : A study identified four new tryptophan metabolites that can activate AHR, which are 3-methyl-2-hydroxyindole, 5-hydroxyindole-3-acetic acid, 3-indole acrylic acid, and indole-3-carboxylic acid .

- Methods of Application : The study found that human AHR is more effective at physiologically relevant concentrations of tryptophan metabolites than mice .

- Results or Outcomes : This discovery could have implications for understanding the role of these metabolites in biological processes .

Safety And Hazards

3-Methyl-1H-indole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

将来の方向性

The future directions of research on 3-Methyl-1H-indole-4-carboxylic acid and other indole derivatives are likely to focus on their potential therapeutic applications. The investigation of novel methods of synthesis has attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

特性

IUPAC Name |

3-methyl-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAMZDOUELWKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC=CC(=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657096 | |

| Record name | 3-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1H-indole-4-carboxylic acid | |

CAS RN |

1159511-18-8 | |

| Record name | 3-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1386963.png)

![1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1386966.png)

![5-[1-(4-Bromophenoxy)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386970.png)